Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Descripción
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by:
- Position 2: A 2,4-dimethoxybenzoyl-substituted amino group, providing electron-donating methoxy groups.
- Position 4: A phenyl substituent, contributing aromatic bulk.
- Position 5: An ethyl ester group, influencing solubility and metabolic stability.
Propiedades
IUPAC Name |
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-4-28-20(25)18-17(13-8-6-5-7-9-13)22-21(29-18)23-19(24)15-11-10-14(26-2)12-16(15)27-3/h5-12H,4H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPESUZFMMYZABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23N2O5S
- Molecular Weight : 389.5 g/mol
- IUPAC Name : Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
The biological activity of this compound can be attributed to its structural features that interact with various biological targets. It has been studied primarily for its role as an inhibitor of SIRT2 (Sirtuin 2), an enzyme involved in deacetylation processes that affect cellular aging and cancer progression.
Inhibition of SIRT2
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit inhibitory effects on SIRT2 activity. The IC50 values for various thiazole-based compounds range around the micromolar range, indicating significant potential as anticancer agents:
| Compound | IC50 (μM) | % Inhibition at 150 μM |
|---|---|---|
| Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | TBD | >95% |
| Reference Compound (SirReal2) | 8.6 | TBD |
This inhibition leads to increased acetylation of substrates like α-tubulin, which is crucial for various cellular processes including cell cycle regulation and apoptosis .
Biological Activity and Case Studies
Several studies have highlighted the biological effects of ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate:
- Anticancer Activity :
-
P-glycoprotein Modulation :
- Research indicates that thiazole derivatives can modulate P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy. Compounds similar to ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate have been shown to reverse drug resistance by increasing intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin at concentrations around 10 μM .
- Biochemical Assays :
Comparación Con Compuestos Similares
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethoxybenzoyl group (electron-donating) contrasts with analogues featuring nitro () or trifluoromethyl () groups. These differences impact solubility and receptor interactions.
- Bioactivity: BAC () demonstrates hypoglycemic activity linked to its 4-chlorobenzylamino group, suggesting lipophilic substituents at Position 2 may enhance antidiabetic effects. The target compound’s dimethoxy groups could modulate similar pathways but with altered pharmacokinetics.
Structural and Physicochemical Properties
- Solubility : The ethyl ester in the target compound improves lipid solubility compared to carboxylic acid derivatives (e.g., BAC in ). Methoxy groups may further enhance water solubility relative to nitro analogues .
- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas the target compound’s ester group may undergo hydrolysis in vivo.
- Crystallinity: Derivatives like ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate () exhibit defined crystal structures, suggesting similar analogues could be optimized for solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
